molecular formula C7H2Cl4O2 B12667197 3,4,5-Trichloro-2-hydroxybenzoyl chloride CAS No. 50274-83-4

3,4,5-Trichloro-2-hydroxybenzoyl chloride

Cat. No.: B12667197
CAS No.: 50274-83-4
M. Wt: 259.9 g/mol
InChI Key: IQRVLVXGJGIZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3,4,5-Trichloro-2-hydroxybenzoyl chloride typically involves the chlorination of 2-hydroxybenzoyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve similar chlorination processes, optimized for large-scale production.

Chemical Reactions Analysis

3,4,5-Trichloro-2-hydroxybenzoyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,5-Trichloro-2-hydroxybenzoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-2-hydroxybenzoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3,4,5-Trichloro-2-hydroxybenzoyl chloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and acyl chloride functional groups, which confer distinct reactivity and applications.

Properties

CAS No.

50274-83-4

Molecular Formula

C7H2Cl4O2

Molecular Weight

259.9 g/mol

IUPAC Name

3,4,5-trichloro-2-hydroxybenzoyl chloride

InChI

InChI=1S/C7H2Cl4O2/c8-3-1-2(7(11)13)6(12)5(10)4(3)9/h1,12H

InChI Key

IQRVLVXGJGIZCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.